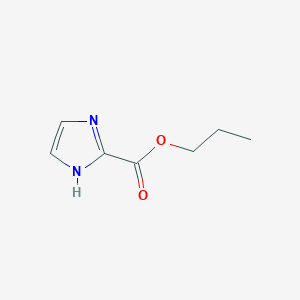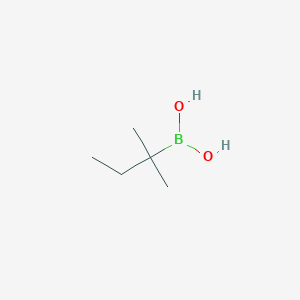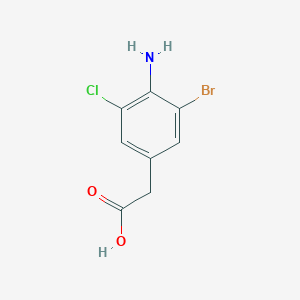
2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-amino-3-bromo-5-chlorobenzene.
Step 1 - Halogenation: The starting material undergoes halogenation to introduce the bromo and chloro substituents if they are not already present.
Step 2 - Amination: The amino group is introduced through a nucleophilic substitution reaction.
Step 3 - Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to dehalogenation.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenylacetic acids depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic acids on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromo, and chloro groups allows for diverse interactions at the molecular level, potentially affecting cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid
- 2-(4-Amino-3-bromo-5-iodophenyl)acetic acid
- 2-(4-Amino-3-chloro-5-bromophenyl)acetic acid
Uniqueness
2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the presence of both bromo and chloro substituents may enhance its reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
2-(4-amino-3-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) |
Clé InChI |
NGDHUMZLBHIKBP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
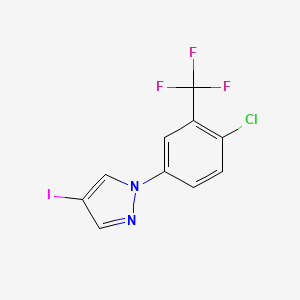
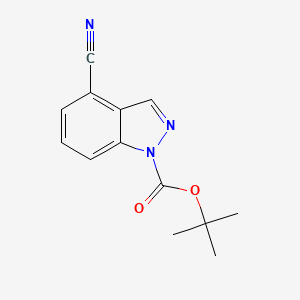
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
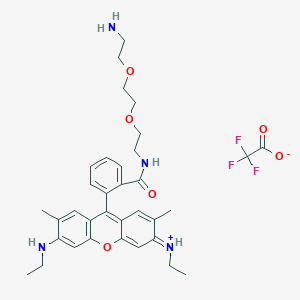
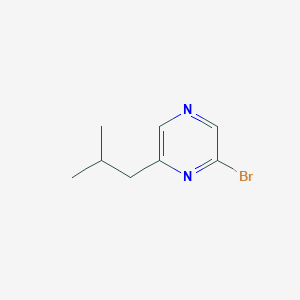
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
